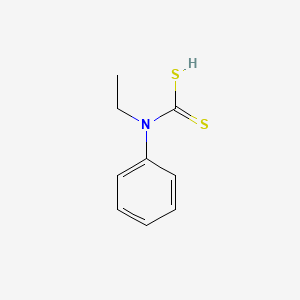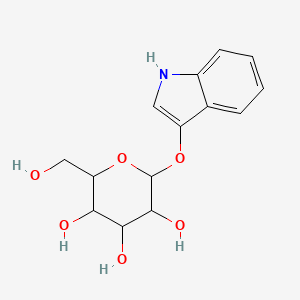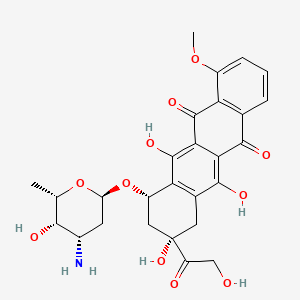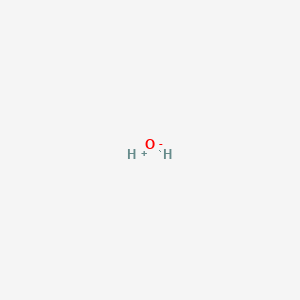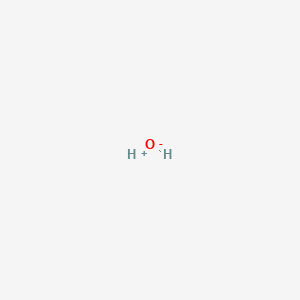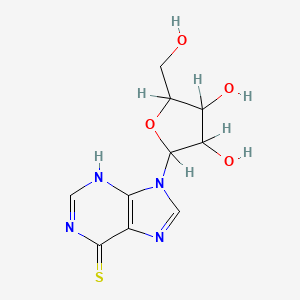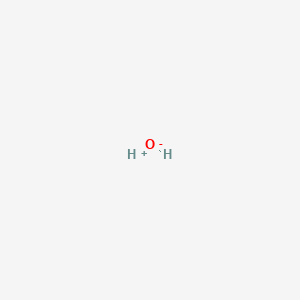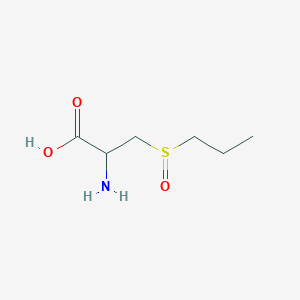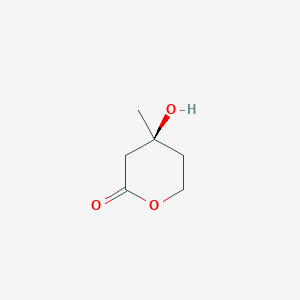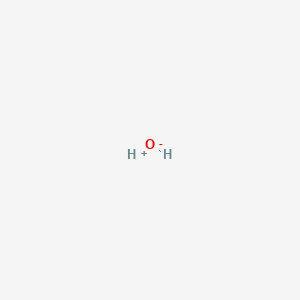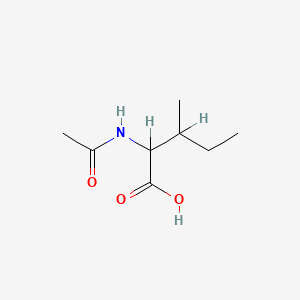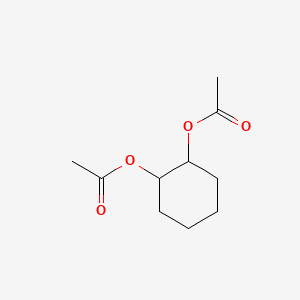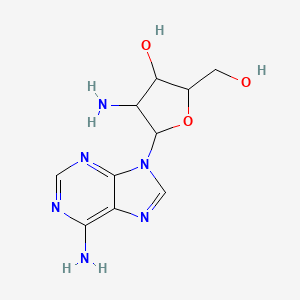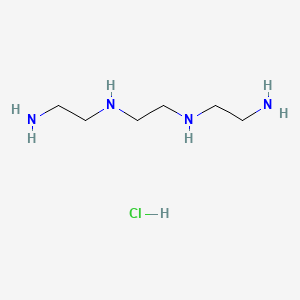
Triethylenetetramine tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .
化学反应分析
Types of Reactions
Triethylenetetramine tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine groups in triethylenetetramine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Chelation: The reaction with copper (II) ions typically occurs in aqueous solutions at physiological pH.
Substitution Reactions: These reactions often require the presence of suitable leaving groups and can be facilitated by solvents like methanol or ethanol.
Major Products
Chelation: The major product is a stable copper (II)-triethylenetetramine complex.
Substitution Reactions: The products depend on the specific substituents involved in the reaction.
科学研究应用
Triethylenetetramine tetrahydrochloride has a wide range of scientific research applications:
作用机制
Triethylenetetramine tetrahydrochloride exerts its effects primarily through chelation of copper (II) ions. By binding to copper, it promotes the excretion of excess copper from the body, thereby reducing copper toxicity . The compound targets copper ions and forms stable complexes that are excreted via urine . In cancer research, it has been shown to inhibit telomerase and possess anti-angiogenesis properties .
相似化合物的比较
Similar Compounds
Ethylenediamine: A simpler diamine with similar chelating properties but less selective for copper (II) ions.
Diethylenetriamine: Another polyamine with similar applications but different structural properties.
Spermidine and Spermine: Naturally occurring polyamines with structural similarities to triethylenetetramine.
Uniqueness
Triethylenetetramine tetrahydrochloride is unique due to its high selectivity for copper (II) ions and its effectiveness in treating Wilson’s disease. Its ability to form stable complexes with copper makes it particularly valuable in medical and industrial applications .
属性
CAS 编号 |
21121-06-2 |
|---|---|
分子式 |
C6H19ClN4 |
分子量 |
182.69 g/mol |
IUPAC 名称 |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H |
InChI 键 |
XPVOJYDIBHYVFL-UHFFFAOYSA-N |
SMILES |
C(CNCCNCCN)N.Cl |
规范 SMILES |
C(CNCCNCCN)N.Cl |
相关CAS编号 |
4961-40-4 |
溶解度 |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
